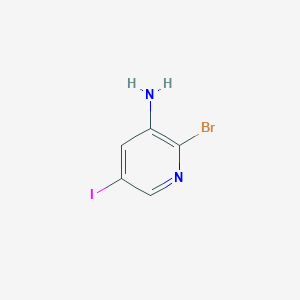

2-Bromo-5-iodopyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBJZYQEHPMUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673859 | |

| Record name | 2-Bromo-5-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-06-0 | |

| Record name | 2-Bromo-5-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-iodopyridin-3-amine CAS number

An In-depth Technical Guide to 2-Bromo-5-iodopyridin-3-amine (CAS: 1138444-06-0)

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its structure is characterized by a pyridine ring substituted with three distinct functional groups: a bromine atom at the 2-position, an iodine atom at the 5-position, and an amine group at the 3-position. This unique arrangement of reactive sites allows for sequential and site-selective modifications, making it a valuable scaffold for the construction of complex molecular architectures.

The strategic placement of two different halogen atoms (bromine and iodine) with differential reactivity, alongside a nucleophilic amino group, provides chemists with a powerful tool for generating diverse libraries of compounds for biological screening. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and scientists in drug development.

It is important to note that while the CAS number for this compound is 1138444-06-0, much of the published literature focuses on its isomer, 2-Amino-5-bromo-3-iodopyridine (CAS: 381233-96-1).[1][2][3][4][5] This guide will primarily focus on the requested 3-amino isomer, but will draw upon data from the more extensively studied 2-amino isomer to illustrate key principles of synthesis and reactivity where specific data is limited.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1138444-06-0 | |

| Molecular Formula | C₅H₄BrIN₂ | |

| Molecular Weight | 298.91 g/mol | |

| Appearance | Solid (predicted) | |

| InChI Key | ZOBJZYQEHPMUKG-UHFFFAOYSA-N | |

| SMILES | Nc1cc(I)cnc1Br |

Spectroscopic Characterization:

While specific spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as a broad signal for the amine (-NH₂) protons. For the closely related isomer, 3-amino-5-bromo-2-iodopyridine, the aromatic protons appear as doublets at δ 7.16 and δ 7.67 ppm, with the amine protons as a singlet at δ 5.65 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the carbon atoms of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) isotopes, confirming the elemental composition.

Synthesis and Manufacturing

The synthesis of multi-substituted pyridines often requires a carefully planned multi-step sequence to ensure correct regiochemistry. A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related halo-aminopyridines. The following protocol is a proposed pathway starting from 3-aminopyridine.

Proposed Synthetic Pathway

Step 1: Bromination of 3-Aminopyridine

The first step involves the selective bromination of 3-aminopyridine at the 2-position. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Position 2 is sterically less hindered and electronically favored for bromination.

-

Protocol:

-

Dissolve 3-aminopyridine in a suitable solvent such as acetonitrile.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature.

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-amino-2-bromopyridine.

-

Causality: The use of NBS provides a source of electrophilic bromine under mild conditions, which is crucial for achieving selective monobromination and avoiding over-bromination. Acetonitrile is a common polar aprotic solvent for such reactions.

Step 2: Iodination of 3-Amino-2-bromopyridine

The second step is the iodination at the 5-position. The existing amino and bromo substituents will direct the incoming electrophilic iodine. The 5-position is para to the activating amino group, making it susceptible to electrophilic substitution.

-

Protocol:

-

Dissolve 3-amino-2-bromopyridine in concentrated sulfuric acid and cool in an ice bath.

-

Slowly add one equivalent of N-Iodosuccinimide (NIS).

-

Allow the reaction to stir at room temperature for several hours. A similar reaction for a related compound required 3 hours.[6]

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonia) to a pH of 8-9.[3][7]

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.[3]

-

Causality: NIS in strong acid is a potent electrophilic iodinating agent. The strong acid protonates the pyridine nitrogen, further activating the ring towards electrophilic attack.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for a programmed, step-wise elaboration of the molecular scaffold.

Differential Reactivity and Key Coupling Reactions

-

Palladium-Catalyzed Cross-Coupling: The C-I and C-Br bonds are excellent handles for transition metal-catalyzed cross-coupling reactions.

-

C-I Bond Reactivity: The carbon-iodine bond is more reactive than the carbon-bromine bond in oxidative addition to Palladium(0) catalysts. This allows for selective functionalization at the 5-position. Reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Heck couplings can be performed preferentially at this site.

-

C-Br Bond Reactivity: Following the reaction at the iodo-position, the C-Br bond at the 2-position can be targeted for a second cross-coupling reaction, often under more forcing conditions (e.g., different ligand, higher temperature). This site is particularly useful for Buchwald-Hartwig aminations or Suzuki couplings.

-

-

Amino Group Functionalization: The amino group at the 3-position can undergo standard reactions such as acylation, sulfonylation, or alkylation. It can also be used as a directing group in certain metal-catalyzed C-H activation reactions.

This multi-faceted reactivity makes this compound a valuable intermediate for synthesizing complex heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs). Pyridine derivatives are found in drugs for a wide range of conditions, from cancer to infectious diseases.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact isomer is not widely available, data from closely related compounds provide a strong basis for hazard assessment.

Hazard Identification (based on analogous compounds):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][8]

-

Eye Irritation: Causes serious eye damage or irritation.[4][8]

-

Respiratory Irritation: May cause respiratory irritation.[4][8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[9][11] Avoid breathing dust.[10][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[11]

-

Spills: In case of a spill, remove all ignition sources. For minor spills, use dry clean-up procedures and avoid generating dust.[9] Collect the material in a suitable, labeled container for disposal.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Keep away from incompatible materials such as strong oxidizing agents.[9][12]

Conclusion

This compound is a highly functionalized pyridine building block with significant potential in synthetic and medicinal chemistry. Its key value lies in the orthogonal reactivity of its three functional groups, which enables the programmed and selective synthesis of complex target molecules. While detailed literature on this specific isomer is emerging, the principles of its synthesis and reactivity can be reliably inferred from established pyridine chemistry and data on its isomers. For researchers and drug development professionals, this compound represents a valuable starting material for the creation of novel chemical entities with potential therapeutic applications.

References

- 1. 2-Amino-5-bromo-3-iodopyridine 97 381233-96-1 [sigmaaldrich.com]

- 2. 2-Amino-5-bromo-3-iodopyridine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. ijssst.info [ijssst.info]

- 4. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

- 6. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 8. 1300750-78-0 Cas No. | 2-Bromo-5-iodopyridin-4-amine | Apollo [store.apolloscientific.co.uk]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Value of Polysubstituted Pyridines

An In-depth Technical Guide to 2-Bromo-5-iodopyridin-3-amine: A Keystone Heterocyclic Building Block

This guide provides a comprehensive technical overview of this compound, a highly functionalized pyridine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, a robust and validated synthetic protocol, state-of-the-art analytical characterization, and its strategic applications in the synthesis of complex molecular architectures. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical utility.

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic introduction of multiple, orthogonally reactive functional groups onto this ring system provides chemists with powerful tools for building molecular diversity and fine-tuning pharmacological properties. This compound (CAS: 1138444-06-0) is a prime example of such a versatile building block. Its unique arrangement of an amino group, a bromine atom, and an iodine atom offers three distinct points for chemical modification, enabling a modular and efficient approach to the synthesis of novel drug candidates and functional materials.[1][2]

It is critical to distinguish this compound from its more commonly documented isomer, 2-Amino-5-bromo-3-iodopyridine (CAS: 381233-96-1).[3] While both are valuable, the 3-amino substitution pattern of the subject molecule provides a different spatial arrangement of reactive vectors, opening avenues to unique chemical space and intellectual property.

Core Molecular Properties and Specifications

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 298.91 g/mol | [3][4] |

| Molecular Formula | C₅H₄BrIN₂ | [4] |

| CAS Number | 1138444-06-0 | |

| IUPAC Name | This compound | |

| SMILES String | Nc1cc(I)cnc1Br | |

| InChI Key | ZOBJZYQEHPMUKG-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Melting Point | 113-117 °C (for 2-amino isomer) | [4] |

Note: The melting point is listed for the closely related 2-amino isomer as a reference point due to the scarcity of specific data for the 3-amino isomer.

Synthesis and Purification Protocol

The synthesis of polysubstituted pyridines requires careful control of regioselectivity. The following protocol outlines a plausible and efficient pathway starting from 2-amino-5-bromopyridine, a commercially available starting material. This multi-step process is designed for scalability and high purity output.

Synthetic Workflow Overview

The overall strategy involves the diazotization of a precursor followed by iodination. This classic Sandmeyer-type approach is reliable for the introduction of iodine at a specific position.

Caption: Synthetic pathway from 2-aminopyridine to the target compound.

Detailed Step-by-Step Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine (Precursor)

This protocol is adapted from established literature procedures for the synthesis of the key precursor.[5][6]

Materials:

-

2-Amino-5-bromopyridine

-

Sulfuric acid (2 M)

-

Potassium iodate (KIO₃)

-

Potassium iodide (KI)

-

Ammonia solution

-

Ethanol (85%)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-5-bromopyridine (1.0 eq) in 2 M sulfuric acid (10 mL per gram of starting material).

-

Iodate Addition: Stir the solution and add potassium iodate (0.5 eq) portion-wise, ensuring the temperature does not rise excessively.

-

Heating and Iodide Addition: Heat the mixture to 100°C. Prepare a solution of potassium iodide (0.6 eq) in water (10 mL) and add it dropwise via the addition funnel over 30-60 minutes.

-

Rationale: This two-step iodination using an oxidant (KIO₃) and an iodine source (KI) in acidic media generates the electrophilic iodine species in situ for efficient aromatic substitution.[7]

-

-

Reaction Monitoring: Allow the mixture to stir at 100°C for an additional 1.5-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or HPLC to confirm the consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH of the aqueous phase to ~8-9 using a concentrated ammonia solution while cooling in an ice bath.

-

Precipitation and Filtration: Cool the neutralized mixture to 10°C for 1 hour to ensure complete precipitation of the product. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water. Recrystallize the crude product from 85% ethanol to yield 2-amino-5-bromo-3-iodopyridine as a solid. A typical yield for this step is around 74%.[5]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. The combination of mass spectrometry and NMR spectroscopy provides an unambiguous structural confirmation.

| Technique | Expected Result for this compound | Rationale |

| ¹H NMR | Two distinct aromatic proton signals, likely doublets, in the δ 7.5-8.5 ppm range. A broad singlet for the -NH₂ protons. | The substitution pattern leaves two protons on the pyridine ring. Their chemical shifts and coupling constants would confirm their relative positions. |

| Mass Spec (HRMS) | Molecular Ion (M⁺) peak at m/z ≈ 298.86. A characteristic isotopic pattern showing peaks for [M], [M+2] due to the presence of both ⁷⁹Br/⁸¹Br isotopes. | High-resolution mass spectrometry confirms the elemental composition. The isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1) and iodine (¹²⁷I is monoisotopic) is a definitive signature.[3] |

| HPLC/UPLC | A single major peak with >98% purity under optimized conditions (e.g., C18 column, acetonitrile/water gradient, UV detection at ~254 nm). | Confirms the purity of the compound and is used for quality control. The method would be validated against a reference standard.[5] |

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its capacity as a versatile scaffold for building complex molecules. The differential reactivity of the C-I and C-Br bonds, coupled with the nucleophilic amino group, allows for a sequence of selective chemical transformations.

-

Cross-Coupling Reactions: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for selective functionalization at the 5-position while leaving the bromine at the 2-position available for a subsequent, more forcing coupling reaction. This sequential approach is a cornerstone of modern medicinal chemistry for building libraries of analogues.

-

Amino Group Functionalization: The 3-amino group can be readily acylated, alkylated, or used in condensation reactions to attach various side chains or linkers, further expanding the accessible molecular diversity.

-

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyridine or pyrimidine core that binds to the hinge region of the enzyme's ATP-binding pocket.[5][6] This building block is an ideal starting point for synthesizing novel hinge-binding fragments.

Workflow for Molecular Diversification

Caption: Diversification potential via sequential cross-coupling and functionalization.

Safety, Handling, and Storage

As with any halogenated amine, proper safety protocols must be strictly followed.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[8][9]

-

Handling: Avoid creating dust. Use engineering controls like local exhaust ventilation. Avoid all personal contact, including inhalation.[10] After handling, wash hands thoroughly.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] Keep the container tightly sealed. For long-term storage, refrigeration is recommended.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential for accelerating drug discovery and materials science research. Its trifunctional nature allows for controlled, sequential modifications, providing a reliable and flexible platform for synthesizing complex and diverse molecular libraries. This guide provides the foundational knowledge—from synthesis to safe handling—required for researchers to confidently and effectively integrate this powerful building block into their research programs.

References

- 1. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基-5-溴-3-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ijssst.info [ijssst.info]

- 6. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 7. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-5-bromo-3-iodopyridine

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of 2-Amino-5-bromo-3-iodopyridine. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted pyridine intermediates.

A Note on Nomenclature

In the field of chemical synthesis, precise nomenclature is paramount. The topic of interest, "2-Bromo-5-iodopyridin-3-amine," is structurally distinct from the more extensively documented isomer, 2-Amino-5-bromo-3-iodopyridine . While both are dihalogenated aminopyridines, the substitution patterns on the pyridine ring differ. Due to the wealth of available technical data for 2-Amino-5-bromo-3-iodopyridine (CAS No. 381233-96-1) , this guide will focus on this specific, well-characterized compound. Limited data is available for the isomer this compound (CAS No. 1138444-06-0), which is noted as a solid with a molecular weight of 298.91 g/mol .

Core Physicochemical Properties

2-Amino-5-bromo-3-iodopyridine is a key building block in organic synthesis, particularly valued in medicinal chemistry.[1][2] Its utility stems from the distinct reactivity of the amine, bromo, and iodo functional groups, which allows for sequential and site-selective modifications.

At ambient temperature, the compound presents as a white to light yellow or off-white solid powder.[1][3] Its physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 381233-96-1 | [3][4][5] |

| Molecular Formula | C₅H₄BrIN₂ | [3][4][5] |

| Molecular Weight | 298.91 g/mol | [3][4][5] |

| Appearance | White to off-white/light yellow solid powder | [1][3] |

| Melting Point | 112-117 °C (range observed across sources) | [1][3][5] |

| Solubility | Low solubility in water; soluble in organic solvents such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). | [1] |

The observed variance in the melting point, ranging from 112°C to 145°C across different suppliers, is likely attributable to differences in residual solvent content and overall purity.[1][3][5] Researchers should consider purification by recrystallization if a sharp, consistent melting point is critical for their application.

Molecular Structure and Spectroscopic Data

The structural identity of 2-Amino-5-bromo-3-iodopyridine is routinely confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure Diagram

Caption: Structure of 2-Amino-5-bromo-3-iodopyridine.

¹H NMR Spectral Data

The proton NMR spectrum provides unambiguous evidence for the substitution pattern.

-

¹H NMR (300 MHz, CDCl₃): δ 8.06 (d, J = 2.2 Hz, 1H), 7.96 (d, J = 2.2 Hz, 1H), 4.96 (s, 2H).[6]

-

¹H NMR (CDCl₃, 300 MHz): δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H).[2]

Interpretation:

-

The two signals at 8.06 ppm and 7.96 ppm are doublets, corresponding to the two coupled aromatic protons on the pyridine ring. The small coupling constant (J = 2.2 Hz) is characteristic of a meta-coupling, confirming their relative positions.

-

The broad singlet observed around 4.96-5.00 ppm integrates to two protons and is assigned to the amine (-NH₂) group.[2][6]

Synthesis Protocol

2-Amino-5-bromo-3-iodopyridine is commonly synthesized from 2-Amino-5-bromopyridine via an electrophilic iodination reaction. The protocol below is a synthesized methodology based on established procedures.[2][6]

Experimental Workflow: Iodination

Caption: Synthetic workflow for 2-Amino-5-bromo-3-iodopyridine.

Step-by-Step Methodology

-

Dissolution: Dissolve 2-amino-5-bromopyridine (1 equivalent) in 2 M sulfuric acid.[2][6]

-

Iodate Addition: To the stirred solution, add potassium iodate (KIO₃, ~0.5 equivalents) in portions.[2][6] The use of KIO₃ in an acidic medium generates the electrophilic iodine species required for the reaction.

-

Iodide Addition: Prepare a solution of potassium iodide (KI, ~0.55 equivalents) in water and add it dropwise to the heated reaction mixture over approximately one hour.[2][6] This combination of iodate and iodide in situ generates iodine (I₂).

-

Reaction Completion: Maintain the mixture at 100°C with stirring for an additional 1.5 hours to ensure the reaction proceeds to completion.[2]

-

Cooling and Neutralization: Cool the mixture to room temperature. Carefully adjust the pH of the aqueous phase to 8-9 with a suitable base, such as an ammonia solution, to deprotonate the aminopyridine and facilitate extraction.[2][6]

-

Extraction: Extract the aqueous mixture multiple times with ethyl acetate.[6]

-

Washing: Combine the organic layers. Wash sequentially with aqueous sodium thiosulfate (to quench any remaining iodine), water, and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol to afford 2-amino-3-iodo-5-bromopyridine.[2]

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is essential for laboratory safety.

Hazard Identification

2-Amino-5-bromo-3-iodopyridine is classified with several hazards. Users must consult the full Safety Data Sheet (SDS) before handling.

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage | H318 | Causes serious eye damage | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Work in a well-ventilated area or a chemical fume hood. An N95 dust mask is recommended when handling the powder.[3]

Storage and Stability

-

Light Sensitivity: The compound is sensitive to light. It should be stored in a light-shielding or amber container to prevent photochemical degradation.[1]

-

Temperature: Store in a cool, dry place. Recommended storage temperature is between 2-8°C to maintain long-term stability.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.[1]

Industrial and Research Applications

The primary application of 2-Amino-5-bromo-3-iodopyridine is as a versatile intermediate in organic synthesis.

-

Medicinal Chemistry: It is a crucial building block for the synthesis of complex heterocyclic scaffolds. Notably, it plays an irreplaceable role in the synthesis of certain tyrosine kinase inhibitors, a class of targeted cancer chemotherapy drugs.[2]

-

Materials Science: The unique electronic properties imparted by the halogen atoms and the pyridine ring make this compound a candidate for inclusion in the synthesis of novel functional materials, such as those with specific photoelectric properties for use in organic electronics.[1]

References

- 1. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 2. ijssst.info [ijssst.info]

- 3. 2-氨基-5-溴-3-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-bromo-3-iodopyridine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

2-Bromo-5-iodopyridin-3-amine solubility in organic solvents

Executive Summary

2-Bromo-5-iodopyridin-3-amine is a heavily substituted heterocyclic amine, a key building block in medicinal chemistry and organic synthesis.[1] Its utility in reaction chemistry is fundamentally governed by its solubility, which dictates reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the solubility of this compound. We will explore its physicochemical properties, predict its behavior in various organic solvent classes based on first principles, present available qualitative solubility data, and provide a robust, step-by-step experimental protocol for accurately determining its thermodynamic solubility.

Physicochemical Profile of this compound

Understanding the inherent properties of the molecule is the first step in predicting its solubility. The compound is a solid at room temperature, typically appearing as a white to light yellow or brown powder.[1] Its structure features a confluence of functional groups that create a distinct electronic and steric profile.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-3-iodopyridin-2-amine | PubChem[2] |

| Synonyms | 2-Amino-5-bromo-3-iodopyridine | ChemicalBook[3] |

| CAS Number | 381233-96-1[2], 1138444-06-0 | PubChem, Sigma-Aldrich |

| Molecular Formula | C₅H₄BrIN₂ | PubChem[2] |

| Molecular Weight | 298.91 g/mol | PubChem[2] |

| Appearance | White to off-white solid powder | Pipzine Chemicals[1] |

| Melting Point | 112-113 °C or 140-145 °C | Sigma-Aldrich, Pipzine Chemicals[1] |

| Structure |  | PubChem[2] |

Note on CAS Numbers and Melting Point: Multiple CAS numbers and a wide melting point range are reported by suppliers. This variance in melting point often suggests that the purity of commercially available batches can differ, a factor that can influence solubility measurements.

Theoretical Principles of Solubility

The adage "like dissolves like" is our guiding principle. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics.

Molecular Structure Analysis

The solubility of this compound is a direct result of the interplay between its three key structural features:

-

The Pyridine Core: The nitrogen atom in the aromatic ring is electronegative, creating a dipole moment and making the core polar. It can also act as a hydrogen bond acceptor.

-

The Amino Group (-NH₂): This is the most influential group for solubility in polar solvents. The N-H bonds are excellent hydrogen bond donors, and the lone pair on the nitrogen is a strong hydrogen bond acceptor.

-

The Halogen Atoms (-Br, -I): These large, electron-rich atoms contribute significantly to the molecule's mass and polarizability. While they increase van der Waals forces, their primary effect is increasing the lipophilic character of the molecule, which favors solubility in less polar or chlorinated solvents.

The molecule is therefore polar and amphiprotic , capable of both donating and accepting hydrogen bonds. This profile suggests poor solubility in nonpolar solvents (like hexane) and favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Solvent Interactions and Predicted Behavior

The diagram below illustrates the dominant intermolecular forces expected between this compound and representative organic solvent classes.

Caption: Predicted intermolecular forces governing solubility.

Expert Interpretation:

-

High Solubility Predicted: In polar aprotic solvents like DMF and DMSO . These solvents can accept hydrogen bonds from the solute's amino group and have strong dipoles that interact well with the polar pyridine ring.

-

Good to Moderate Solubility Predicted: In polar protic solvents like methanol and ethanol . While they can form strong hydrogen bonds, they must also solvate themselves, which can slightly temper the solute-solvent interaction compared to DMF.

-

Moderate Solubility Predicted: In chlorinated solvents like dichloromethane (DCM) . The primary interaction here is dipole-dipole. The large, polarizable halogen atoms on the solute also interact favorably with the chlorinated solvent.

-

Low to Insoluble Predicted: In nonpolar solvents like hexane, heptane, or toluene . The lack of a significant dipole moment or hydrogen bonding ability in these solvents prevents effective solvation of the polar solute molecule.

Reported Solubility Profile

| Solvent Class | Solvent | Reported Solubility | Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble[1][4] | Strong H-bond acceptor and high polarity. |

| Dimethyl sulfoxide (DMSO) | Soluble[4] | Strong H-bond acceptor and high polarity. | |

| Chlorinated | Dichloromethane (DCM) | Soluble[1] | Favorable dipole-dipole interactions. |

| Polar Protic | Ethanol | Slightly Soluble[4] | H-bonding is present but may be less favorable than with aprotic solvents. |

| Aqueous | Water | Low Solubility[1] | The large, lipophilic bromo- and iodo- groups outweigh the polar amine and pyridine functionalities. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, the Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[5][6][7] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Workflow Overview

Caption: Workflow for the Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC-UV system with a suitable column (e.g., C18)

Procedure:

-

Stock Solution Preparation (for Calibration):

-

Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a strong solvent in which the compound is freely soluble (e.g., DMSO or a mixture of acetonitrile/water). This is your primary stock.

-

Prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL) by serial dilution of the stock solution with the mobile phase.

-

-

Solubility Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., add ~5-10 mg).

-

Record the exact weight of the added solid.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired test solvent into the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (typically 25 °C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to be certain.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.

-

Method A (Filtration): Withdraw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean analysis vial. Discard the first few drops to saturate the filter membrane.

-

Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant into a clean analysis vial, avoiding any disturbance of the solid pellet.

-

-

Analysis:

-

Create a calibration curve by injecting the prepared standards into the HPLC-UV system and plotting the peak area against concentration. Ensure the curve has an R² value > 0.99.

-

Inject the saturated supernatant samples (diluted if necessary) into the HPLC system.

-

Record the peak area for each sample.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration (x) of the compound in your saturated samples from their peak areas (y).

-

Remember to account for any dilution factors used during sample preparation. The final result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Safety and Handling Precautions

As with any halogenated heterocyclic compound, appropriate safety measures are critical.

-

Hazard Classification: The compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid creating dust.

-

Storage: Store containers tightly closed in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[1]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Recommendations

This compound is a polar molecule with poor aqueous solubility but good solubility in polar organic solvents.

-

For Synthesis: DMF, DMSO, and DCM are excellent choices as reaction solvents.

-

For Purification: A mixed-solvent system is likely required for crystallization. For example, dissolving the compound in a minimal amount of a good solvent (like DCM) and then adding a poor solvent (an "anti-solvent" like hexane) dropwise is a standard technique to induce precipitation of the purified product.

-

For Analysis: While soluble in DMSO for stock solutions, ensure the final concentration of DMSO in aqueous mobile phases for reverse-phase HPLC is low to prevent peak distortion.

The principles and experimental protocol detailed in this guide provide a robust framework for researchers to confidently assess and utilize the solubility properties of this compound in their work.

References

- 1. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 2. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

- 4. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

introduction to dihalogenated aminopyridines

An In-depth Technical Guide: The Core Utility of Dihalogenated Aminopyridines in Modern Drug Discovery

Abstract

Dihalogenated aminopyridines represent a cornerstone class of heterocyclic building blocks, offering a powerful and versatile platform for the synthesis of complex molecular architectures in medicinal chemistry. Their intrinsic electronic properties, combined with the differential reactivity of the halogen substituents, provide medicinal chemists with a predictable and controllable toolkit for molecular elaboration. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of dihalogenated aminopyridines. We will explore the causality behind synthetic choices, from regioselective halogenation to site-specific cross-coupling reactions. Detailed, field-proven protocols are presented alongside a discussion of the structure-activity relationships (SAR) that these scaffolds enable. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these critical intermediates for the discovery of next-generation therapeutics.

The Strategic Value of the Dihalogenated Aminopyridine Scaffold

The aminopyridine nucleus is a privileged scaffold in pharmaceutical research, appearing in a multitude of FDA-approved drugs.[1] The ring nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor, crucial interactions for anchoring a molecule within a biological target's binding site.

The introduction of two halogen atoms onto this core structure transforms it into a highly valuable synthetic intermediate for three key reasons:

-

Orthogonal Synthetic Handles: The differing reactivity of halogens (I > Br > Cl) in transition-metal-catalyzed cross-coupling reactions allows for sequential, site-selective functionalization. This enables the controlled, stepwise construction of complex molecules.

-

Modulation of Physicochemical Properties: Halogens, particularly fluorine and chlorine, can significantly alter the pKa of the amino group and the pyridine nitrogen, influencing a compound's solubility, lipophilicity, and metabolic stability.

-

Pharmacophoric Contribution: Halogen atoms can participate in halogen bonding, a noncovalent interaction with biological macromolecules that can enhance binding affinity and selectivity.[2] Furthermore, they can serve as metabolic "soft spots" or, conversely, block sites of oxidative metabolism.

Synthesis of Dihalogenated Aminopyridines: A Controlled Approach

The synthesis of dihalogenated aminopyridines hinges on the principles of electrophilic aromatic substitution, where the strongly activating, ortho-, para-directing amino group dominates the regiochemical outcome.

Causality in Direct Halogenation

The primary consideration in direct halogenation is controlling the level of halogenation. The electron-rich nature of the aminopyridine ring makes it susceptible to over-halogenation. Therefore, the choice of halogenating agent and the careful control of stoichiometry are paramount. Milder electrophilic halogen sources, such as N-halosuccinimides (NBS, NCS, NIS), are often preferred over diatomic halogens (Br₂, Cl₂) to achieve mono- or di-substitution without excessive byproduct formation. Acetonitrile has proven to be an effective solvent for these transformations.[3]

Workflow for Synthetic Route Selection

The following diagram illustrates the decision process for synthesizing a target dihalogenated aminopyridine.

Caption: Decision workflow for synthesizing dihalogenated aminopyridines.

Experimental Protocol 1: Synthesis of 2-Amino-3,5-dibromopyridine

This protocol describes a reliable method for the dibromination of 2-aminopyridine, a common starting material. The self-validating nature of this protocol lies in the in-process checks and final characterization steps that confirm product identity and purity.

Materials:

-

2-Aminopyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Acetonitrile (ACS grade)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 2-aminopyridine (1.0 eq) in acetonitrile (approx. 0.5 M), cool the reaction vessel to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (2.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is to control the exothermic reaction and prevent runaway side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

In-Process Check: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material and the formation of the desired product.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃, saturated aq. Na₂S₂O₃ (to quench any remaining electrophilic bromine), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The isotopic pattern for two bromine atoms in the mass spectrum is a key validation point.

Reactivity and Strategic Cross-Coupling

The true synthetic power of dihalogenated aminopyridines is realized in their application as cross-coupling partners. The ability to perform sequential reactions is critical for building molecular complexity efficiently.

The Sonogashira Coupling: A Gateway to Fused Heterocycles

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide, is exceptionally useful. For a substrate like 2-amino-5-bromo-3-iodopyridine, the reaction can be directed with high fidelity to the more reactive C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction.[4] This sequential approach was used to assemble 2,5-disubstituted 7-azaindoles, which showed promising bioactivity against the parasite Giardia duodenalis.[4]

Workflow for Sequential Cross-Coupling

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Bromo-5-iodopyridin-3-amine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust, multi-step synthesis of 2-Bromo-5-iodopyridin-3-amine, a key building block in medicinal chemistry and drug discovery. The synthetic strategy commences with the readily available starting material, 2-aminopyridine, and proceeds through a series of transformations including nitration, reduction, diazotization-bromination (Sandmeyer reaction), and regioselective iodination. This document provides not only detailed, step-by-step protocols for each reaction but also delves into the underlying chemical principles and mechanistic considerations that govern the experimental choices. The aim is to equip researchers with a practical and scientifically grounded methodology for the reliable synthesis of this valuable heterocyclic intermediate.

Introduction

Substituted pyridines are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, with its distinct electronic and steric properties, offers medicinal chemists a versatile platform for generating novel molecular entities with diverse biological activities. The strategic placement of the bromo, iodo, and amino functionalities allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions and amide bond formations, enabling the exploration of extensive chemical space in drug discovery programs. This guide outlines a logical and efficient synthetic pathway from 2-aminopyridine to this target molecule, addressing the regiochemical challenges inherent in pyridine chemistry.

Overall Synthetic Scheme

The synthesis of this compound from 2-aminopyridine is accomplished via a four-step sequence as illustrated below. This pathway is designed to control the regioselectivity of substitution on the pyridine ring.

Figure 1: Overall synthetic workflow from 2-aminopyridine to this compound.

Part 1: Synthesis of 2,3-Diaminopyridine from 2-Aminopyridine

The initial phase of the synthesis focuses on the introduction of an amino group at the 3-position of the pyridine ring. This is achieved through a nitration-reduction sequence.

Step 1: Nitration of 2-Aminopyridine to 2-Amino-3-nitropyridine

Mechanistic Insight: Direct nitration of 2-aminopyridine can lead to a mixture of isomers. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (3 and 5 positions). To achieve selectivity for the 3-position, careful control of reaction conditions is crucial. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, is the active electrophile.

Protocol:

-

To a stirred solution of concentrated sulfuric acid (100 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, add 2-aminopyridine (20 g, 0.212 mol) portion-wise while maintaining the temperature below 20 °C using an ice bath.

-

Cool the resulting solution to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (15 mL) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

-

The precipitated yellow solid, 2-amino-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 2-Amino-3-nitropyridine to 2,3-Diaminopyridine

Mechanistic Insight: The nitro group of 2-amino-3-nitropyridine is selectively reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The use of iron powder in acidic medium is a cost-effective and efficient alternative.

Protocol:

-

In a round-bottom flask, suspend 2-amino-3-nitropyridine (15 g, 0.108 mol) in a mixture of ethanol (150 mL) and water (50 mL).

-

Add iron powder (30 g, 0.537 mol) to the suspension.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid (5 mL) dropwise.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a 2 M sodium hydroxide solution to a pH of 10.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,3-diaminopyridine as a solid. This can be purified further by recrystallization from a suitable solvent system like toluene.[1]

Part 2: Synthesis of this compound

The second phase involves the regioselective introduction of the bromo and iodo substituents.

Step 3: Sandmeyer Reaction of 2,3-Diaminopyridine to 2-Bromo-3-aminopyridine

Mechanistic Insight: The Sandmeyer reaction provides a method to replace an amino group with a halide via a diazonium salt intermediate.[2] In the case of 2,3-diaminopyridine, the 2-amino group is generally more susceptible to diazotization than the 3-amino group due to electronic and steric factors. The subsequent reaction with a copper(I) bromide catalyst facilitates the substitution of the diazonium group with a bromine atom through a radical-nucleophilic aromatic substitution mechanism.[3]

Figure 2: Simplified mechanism of the Sandmeyer reaction for the synthesis of 2-Bromo-3-aminopyridine.

Protocol:

-

Dissolve 2,3-diaminopyridine (10 g, 0.0916 mol) in 48% hydrobromic acid (50 mL) in a flask cooled in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (6.9 g, 0.100 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (14 g, 0.0976 mol) in 48% hydrobromic acid (30 mL).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the mixture and neutralize with a concentrated ammonium hydroxide solution.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude 2-bromo-3-aminopyridine can be purified by column chromatography on silica gel.

Step 4: Regioselective Iodination of 2-Bromo-3-aminopyridine

Mechanistic Insight: The final step is the electrophilic iodination of the 2-bromo-3-aminopyridine intermediate. The amino group at the 3-position is a strong activating group and an ortho-, para-director. The bromo group at the 2-position is a deactivating group but also an ortho-, para-director. The directing effects of the powerful activating amino group dominate, leading to preferential substitution at the 5-position (para to the amino group). N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.

Protocol:

-

Dissolve 2-bromo-3-aminopyridine (5 g, 0.0289 mol) in acetonitrile (100 mL) in a round-bottom flask.

-

Add N-Iodosuccinimide (NIS) (7.1 g, 0.0318 mol) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product, this compound, can be purified by recrystallization or column chromatography to yield the final product.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR (δ, ppm) |

| 2-Amino-3-nitropyridine | C₅H₅N₃O₂ | 139.11 | Yellow solid | δ 8.3-8.5 (m, 2H), 7.0-7.2 (m, 1H), 6.0-6.2 (br s, 2H) |

| 2,3-Diaminopyridine | C₅H₇N₃ | 109.13 | Off-white to brown solid | δ 7.5-7.7 (m, 1H), 6.8-7.0 (m, 1H), 6.5-6.7 (m, 1H), 4.5-5.5 (br s, 4H) |

| 2-Bromo-3-aminopyridine | C₅H₅BrN₂ | 173.01 | Solid | δ 7.8-8.0 (m, 1H), 7.1-7.3 (m, 2H), 4.0-4.5 (br s, 2H) |

| This compound | C₅H₄BrIN₂ | 298.91 | Solid | δ 8.1-8.3 (d, 1H), 7.8-8.0 (d, 1H), 4.5-5.0 (br s, 2H) |

Safety and Handling

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

-

Bromine-containing compounds: These compounds can be toxic and irritants. Avoid inhalation of dust and contact with skin.

-

N-Iodosuccinimide (NIS): NIS is an oxidizing agent and an irritant. Handle with care.

-

Sandmeyer Reaction: The diazotization step involves the formation of potentially unstable diazonium salts. It is crucial to maintain low temperatures throughout this step.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in nitration | Incomplete reaction or side product formation | Ensure adequate cooling and slow addition of the nitrating mixture. |

| Incomplete reduction of the nitro group | Insufficient reducing agent or reaction time | Increase the amount of iron powder and/or extend the reflux time. Ensure the acidic conditions are maintained. |

| Low yield in Sandmeyer reaction | Decomposition of diazonium salt | Maintain the temperature below 5 °C during diazotization and addition to the copper(I) bromide solution. |

| Formation of multiple iodinated products | Incorrect reaction conditions | Ensure the use of a mild iodinating agent like NIS and monitor the reaction carefully to avoid over-iodination. |

References

Buchwald-Hartwig amination of 2-Bromo-5-iodopyridin-3-amine conditions

An Application Guide to the Regioselective Buchwald-Hartwig Amination of 2-Bromo-5-iodopyridin-3-amine

Introduction: Navigating Regioselectivity in Dihalogenated Pyridines

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful method for constructing carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling.[1][2] Its broad functional group tolerance and wide substrate scope have made it indispensable in the synthesis of pharmaceuticals and advanced materials.[1][2] A particularly compelling challenge arises with polyhalogenated substrates, such as this compound, which offer multiple reactive sites for functionalization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a regioselective Buchwald-Hartwig amination on this compound. The primary focus is to leverage the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve selective amination at the 5-position. This allows the bromine atom at the 2-position to be preserved for subsequent, orthogonal chemical transformations, making this substrate a versatile building block for creating complex molecular architectures.[3][4]

The Scientific Cornerstone: The Principle of Regioselectivity

The success of this protocol hinges on the differential reactivity of carbon-halogen bonds in the key step of the catalytic cycle: oxidative addition to the palladium(0) center.[3][5] The established order of reactivity for aryl halides in palladium-catalyzed cross-couplings is generally I > Br > Cl > F.[3]

This trend is governed by the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition by the active Pd(0) catalyst.[3][6] By carefully controlling the reaction conditions—particularly temperature and reaction time—it is possible to favor the kinetic product, resulting from the selective amination at the more reactive 5-iodo position. More forcing conditions, such as higher temperatures or prolonged reaction times, could lead to a secondary amination at the C-Br position, resulting in diamine formation.[6]

Dissecting the Catalytic System: A Rationale-Driven Approach

A successful and reproducible Buchwald-Hartwig amination requires a synergistic interplay between the palladium source, ligand, base, and solvent. The choices are not arbitrary; they are dictated by the nature of the heteroaromatic substrate and the amine coupling partner.

Palladium Precatalyst

The active catalyst in the cycle is a Pd(0) species.[7][8] While Pd(0) sources like Pd₂(dba)₃ can be used, it is often more practical and reproducible to use stable Pd(II) precatalysts such as Pd(OAc)₂.[8][9] These Pd(II) salts are reduced in situ to the active Pd(0) catalyst by the amine or, more commonly, by the phosphine ligand.[9][10] The use of well-defined palladium precatalysts, which generate the active monoligated Pd(0) species upon activation by a base, can lead to more consistent results.[7]

Ligand Selection: The Key to Success with Heterocycles

The choice of ligand is arguably the most critical parameter for the amination of heteroaryl halides like pyridines.[11] The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. To overcome this, bulky, electron-rich phosphine ligands are essential.[12]

-

Sterically Hindered Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are highly effective. Their steric bulk promotes the crucial reductive elimination step (the final C-N bond formation) and prevents the formation of inactive catalyst dimers.[6]

-

Bidentate Ligands: Ligands like Xantphos or BINAP can also be effective. Their chelating nature can stabilize the palladium center and prevent ligand displacement by the pyridine substrate, which is a common deactivation pathway.[1][5][13]

Base Selection: The Proton Abstractor

A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex that precedes reductive elimination.[5][12] The choice of base can significantly impact reaction rate and yield.

-

Alkoxides: Sodium tert-butoxide (NaOtBu) is a common and highly effective base for this transformation.[12]

-

Phosphates and Carbonates: For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[6][13] It is crucial that the base is anhydrous, as water can lead to catalyst deactivation and hydrolysis of the phosphine ligand.[6]

Solvent Choice: The Reaction Medium

The reaction should be conducted in an anhydrous, aprotic, and degassed solvent to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.[6]

-

Common Solvents: Toluene and 1,4-dioxane are the most frequently used solvents for this reaction.[6] The choice can influence catalyst solubility and activity.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of the Buchwald-Hartwig amination and a typical experimental workflow for its execution.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. research.rug.nl [research.rug.nl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unlocking Molecular Complexity: A Guide to the Selective Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-iodopyridin-3-amine

Introduction: Strategic Functionalization of a Privileged Heterocycle

For researchers, medicinal chemists, and professionals in drug development, the precise and selective functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. The pyridine core, in particular, is a privileged motif found in numerous pharmaceuticals and biologically active compounds. 2-Bromo-5-iodopyridin-3-amine represents a versatile building block, offering two distinct halogen handles for sequential, regioselective palladium-catalyzed cross-coupling reactions. This allows for the controlled and predictable introduction of diverse molecular fragments, paving the way for the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the synthesis of complex target molecules.

This comprehensive guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the underlying mechanistic principles that govern the remarkable regioselectivity of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Principle of Regioselectivity: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This fundamental difference in bond dissociation energy dictates the initial, and often rate-determining, step of the catalytic cycle: oxidative addition to the palladium(0) center.[1] Consequently, under carefully controlled conditions, the palladium catalyst will selectively insert into the C-I bond at the 5-position, leaving the C-Br bond at the 2-position intact for subsequent transformations.

The presence of the 3-amino group can also influence the reactivity of the adjacent C-2 and C-4 positions. However, the dominant factor governing selectivity in this substrate is the greater reactivity of the C-I bond.[1] This inherent and predictable selectivity is the key to the stepwise functionalization of this versatile building block.

Mechanistic Overview: The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions discussed herein proceed through a similar catalytic cycle, which can be broadly divided into three key steps:

-

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. In the case of this compound, this occurs preferentially at the C-I bond.

-

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, organocopper, or amine) displaces the halide on the palladium(II) complex.

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active palladium(0) catalyst.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl and hetero-biaryl structures. The reaction of this compound with a variety of aryl and heteroaryl boronic acids or esters will selectively yield 5-aryl-2-bromopyridin-3-amine derivatives.

Protocol: Selective Suzuki-Miyaura Coupling at the 5-Position

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous and degassed solvent via syringe.

-

Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 85-95 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 6 | 80-92 |

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for a wide range of Suzuki couplings. For more challenging substrates, catalysts with more electron-rich and bulky ligands like dppf can be employed to promote efficient oxidative addition and reductive elimination.[2]

-

Base: An aqueous inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step, activating the boronic acid.

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is often used to ensure the solubility of both the organic and inorganic reagents.

Application Note 2: Sonogashira Coupling for the Synthesis of Aryl Alkynes

The Sonogashira coupling provides a powerful means to introduce alkynyl moieties, which are versatile functional groups for further synthetic manipulations. The reaction of this compound with terminal alkynes will selectively afford 2-bromo-5-alkynylpyridin-3-amine derivatives.

Protocol: Selective Sonogashira Coupling at the 5-Position

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

-

Anhydrous and degassed solvent (e.g., THF or DMF)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous and degassed solvent and the amine base via syringe.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | 4 | 80-95 |

| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50 | 2 | 85-98 |

Causality Behind Experimental Choices:

-

Co-catalyst: The copper(I) iodide is a crucial co-catalyst in the traditional Sonogashira reaction, as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[3]

-

Base: The amine base serves both to neutralize the HX byproduct and as a solvent or co-solvent.

-

Inert Atmosphere: It is critical to maintain an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. When reacting this compound with a primary or secondary amine, selective C-N bond formation will occur at the 5-position to yield 2-bromo-5-aminopyridin-3-amine derivatives. The presence of the free amino group at the 3-position can potentially chelate to the palladium catalyst and inhibit the reaction; therefore, the choice of ligand is critical.

Protocol: Selective Buchwald-Hartwig Amination at the 5-Position

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., Xantphos or RuPhos, 2-4 mol%)

-

Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

-

Add the this compound and the amine coupling partner.

-

Add the degassed solvent.

-

Seal the tube and heat the mixture with stirring to 90-110 °C for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the crude product via column chromatography.

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 70-85 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 75-90 |

Causality Behind Experimental Choices:

-

Ligand: The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and to prevent catalyst deactivation by the amino group. Xantphos and RuPhos are excellent choices for the amination of electron-deficient heteroaryl halides.[4]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

-

Solvent: Anhydrous, non-protic solvents are necessary to prevent quenching of the base and deactivation of the catalyst.

Sequential Cross-Coupling: A Strategy for Diversity

The true power of this compound lies in its potential for sequential cross-coupling. After the initial selective coupling at the 5-position, the remaining bromo substituent at the 2-position can be functionalized in a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system). This stepwise approach allows for the synthesis of highly substituted and diverse pyridine derivatives from a single starting material.

Caption: Workflow for the sequential cross-coupling of this compound.

Troubleshooting and Considerations

-

Low Conversion: If low conversion is observed, consider increasing the catalyst loading, screening different ligands, or using a stronger base. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[1]

-